3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one
CAS No.:
Cat. No.: VC18439567
Molecular Formula: C10H3BrCl2F3NO
Molecular Weight: 360.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H3BrCl2F3NO |
|---|---|
| Molecular Weight | 360.94 g/mol |
| IUPAC Name | 3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C10H3BrCl2F3NO/c11-7-8(18)6-4(13)1-3(12)2-5(6)17-9(7)10(14,15)16/h1-2H,(H,17,18) |
| Standard InChI Key | JDPXXYQMJXOLNC-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1NC(=C(C2=O)Br)C(F)(F)F)Cl)Cl |
Introduction
3-Bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one, with the CAS number 59108-29-1, is a synthetic organic compound belonging to the quinoline family. Quinolines are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This specific compound is of interest due to its unique structural features, which include bromo, dichloro, and trifluoromethyl substituents attached to a quinolinone backbone.
Synthesis and Availability
The synthesis of 3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one typically involves multi-step organic reactions, including halogenation and trifluoromethylation processes. The compound is available from various chemical suppliers for research purposes, such as Alfa Chemistry and Labshake .
Research Findings and Potential Applications
Research on quinoline derivatives has shown promising results in various therapeutic areas. For instance, quinolines with halogen substituents have been explored for their antimicrobial properties, which could be relevant in developing new antibiotics or antiseptics . Additionally, the trifluoromethyl group can enhance the compound's stability and bioavailability, making it a valuable component in drug design.
| Application Area | Potential Use |
|---|---|
| Antimicrobial Therapy | Development of new antibiotics or antiseptics |
| Anticancer Research | Exploration of anticancer properties |
| Pharmaceutical Design | Enhancement of drug stability and bioavailability |
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